molecular formula C14H12ClF2NO3S B2419511 N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide CAS No. 1351651-83-6

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide

Cat. No. B2419511
CAS RN: 1351651-83-6
M. Wt: 347.76
InChI Key: RZUBIYINGYNETG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in maintaining the balance of salt and water in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve CFTR dysfunction.

Scientific Research Applications

Chemical Synthesis and Biological Activities Sulfonamides, including derivatives similar to N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide, are extensively studied for their synthesis and biological activities. These compounds have shown promise in various areas, such as acting as carbonic anhydrase inhibitors, with implications for anti-tumor activities and potential in addressing conditions related to enzyme dysregulation. For instance, studies on new sulfonamide derivatives have highlighted their cytotoxic activities against tumor cells and inhibition of human cytosolic isoforms, presenting a potential avenue for anticancer research (Gul et al., 2016).

Drug Development and Pharmacological Potential In drug development, sulfonamide derivatives are explored for their role as nonsteroidal progesterone receptor antagonists, offering a novel approach to treating various diseases, including uterine leiomyoma and breast cancer. The unique benzenesulfonanilide scaffold has been identified as a promising base for the development of selective progesterone receptor modulators, which are crucial for reproductive health and oncology (Yamada et al., 2016).

Material Science and Polymorphism The study of polymorphism, particularly in aromatic sulfonamides with fluorine groups, is significant for material science, offering insights into the structural and functional properties of these compounds. Polymorphism can affect the stability, solubility, and bioavailability of pharmaceuticals, making it a critical factor in drug formulation and development. Research in this area has revealed how fluorine substitutions impact the polymorphic behavior of aromatic sulfonamides, with potential applications in designing more effective pharmaceuticals (Terada et al., 2012).

Analytical and Environmental Studies Sulfonamides, due to their structural diversity, also play a role in analytical chemistry and environmental monitoring. Studies have focused on the detection and analysis of sulfonamide compounds in natural waters, highlighting the importance of these methods in tracking the environmental fate of pharmaceuticals and agrochemicals. This research is crucial for understanding the ecological impact of these substances and developing strategies for water treatment and pollution control (Zimmerman et al., 2002).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO3S/c15-13-9-11(3-6-14(13)17)18-22(19,20)8-7-21-12-4-1-10(16)2-5-12/h1-6,9,18H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUBIYINGYNETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCS(=O)(=O)NC2=CC(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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